molecular formula C12H18F3N3O2S B2704121 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide CAS No. 1448123-55-4

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide

Cat. No. B2704121
CAS RN: 1448123-55-4
M. Wt: 325.35
InChI Key: MVGJEEBCDFVKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and other disorders that involve dysregulated BCR signaling.

Scientific Research Applications

Transition-Metal-Catalyzed Synthesis of N-Trifluoromethyl Indoles

Indoles, as essential N-heteroaromatic skeletons, find applications in pharmaceuticals, agrochemicals, and biological sciences. However, N-trifluoromethyl indoles have been relatively unexplored. Recent research has introduced efficient strategies for their synthesis. Notably, these methods involve the desulfurization–fluorination/cyclization of 2-alkynylaryl isothiocyanates or 2-alkynylanilines under mild conditions. These cascade reactions offer a broad substrate scope and functional group compatibility, yielding a variety of N-trifluoromethyl indoles in moderate to high yields .

α-Trifluoromethylstyrenes as Versatile Synthetic Intermediates

α-Trifluoromethylstyrene derivatives serve as versatile synthetic intermediates for preparing more complex fluorinated compounds. Their synthesis and subsequent applications in organic synthetic chemistry have garnered interest. Researchers have systematically summarized the preparation of α-trifluoromethylstyrenes and explored their mechanisms. These compounds play a crucial role in accessing diverse fluorine-containing molecules .

Elexacaftor: A Trifluoromethyl-Containing Drug

Elexacaftor, chemically known as N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide , represents an FDA-approved drug. It incorporates a trifluoromethyl group and is used in the treatment of specific medical conditions. The pathway for its synthesis begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide. Understanding its structure and function contributes to advancements in drug development .

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O2S/c13-12(14,15)11-6-8-18(17-11)9-7-16-21(19,20)10-4-2-1-3-5-10/h6,8,10,16H,1-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGJEEBCDFVKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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